molecular formula C25H33N7O2 B6548588 3-cyclohexyl-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one CAS No. 946314-81-4

3-cyclohexyl-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one

Cat. No.: B6548588
CAS No.: 946314-81-4
M. Wt: 463.6 g/mol
InChI Key: DMAOBIBXKOXGLH-UHFFFAOYSA-N
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Description

3-cyclohexyl-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one is a complex chemical compound known for its intricate molecular structure and significant potential in scientific research. This compound, with its multi-ring systems and various functional groups, can be of substantial interest across different scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one involves several steps:

  • Preparation of Intermediate Compounds: : This may include the formation of the 4-ethoxyphenyl group, the piperazine ring, and the triazolo[4,5-d]pyrimidin-7-yl moiety separately.

  • Coupling Reactions: : Employing coupling reagents such as EDCI or DCC for amidation between the intermediates.

  • Cyclization Reactions: : Creating the cyclohexyl group using cyclization agents like sulfuric acid or other strong acids.

Industrial Production Methods

On an industrial scale, high-throughput methods are often employed:

  • Batch Reactors: : Suitable for controlling reaction parameters like temperature and pressure precisely.

  • Flow Chemistry: : For continuous synthesis, enhancing the efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one undergoes various chemical reactions:

  • Oxidation: : Using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution Reactions: : Particularly nucleophilic substitution, using reagents like halides or alkoxides.

Major Products Formed

The compound's reactions typically yield:

  • Alcohols: : By reduction.

  • Ketones and Carboxylic Acids: : Via oxidation.

  • Substituted Derivatives: : Through various substitution reactions.

Scientific Research Applications

3-cyclohexyl-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one is a versatile compound in research:

  • Chemistry: : Used in studying reaction mechanisms and synthetic pathways.

  • Biology: : Investigated for its potential in cell signaling and receptor binding studies.

  • Medicine: : Explored for its therapeutic potentials, such as antiviral and anticancer properties.

  • Industry: : Applied in material science for developing novel polymers and nanomaterials.

Mechanism of Action

The compound exerts its effects by:

  • Molecular Interactions: : Binding to specific molecular targets such as enzymes or receptors.

  • Pathways Involved: : Modulating biochemical pathways like signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparing 3-cyclohexyl-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one with similar compounds:

  • Structural Uniqueness: : The presence of the triazolo[4,5-d]pyrimidin ring system sets it apart.

  • Analogous Compounds: : Similar compounds include those with piperazine and triazolopyrimidin cores but differing in substituent groups.

This compound is a powerhouse of potential in multiple scientific disciplines. Any specific questions or other compounds you're curious about?

Properties

IUPAC Name

3-cyclohexyl-1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N7O2/c1-2-34-21-11-9-20(10-12-21)32-25-23(28-29-32)24(26-18-27-25)31-16-14-30(15-17-31)22(33)13-8-19-6-4-3-5-7-19/h9-12,18-19H,2-8,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAOBIBXKOXGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCC5CCCCC5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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